CGP11952 - 64078-09-7

CGP11952

Catalog Number: EVT-263781
CAS Number: 64078-09-7
Molecular Formula: C21H21Cl2N5O2
Molecular Weight: 446.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cgp 11952 is an experimental benzodiazepine derivative with affects on cognitive functioning.
Source and Classification

CGP11952 was developed by the pharmaceutical company Novartis and is classified under the category of glutamate receptor antagonists. The compound has been studied for its role in modulating neurotransmission and its potential to influence synaptic plasticity, which is crucial for learning and memory processes.

Synthesis Analysis

Methods

The synthesis of CGP11952 involves several chemical reactions that lead to the formation of its complex structure. The primary method used for synthesizing CGP11952 includes multi-step synthetic pathways that utilize various reagents and catalysts.

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds.
  2. Reactions: Key reactions include nucleophilic substitutions, cyclization, and functional group modifications.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the final product.
Molecular Structure Analysis

Structure

CGP11952 has a unique molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula is C15H17ClN2O2C_{15}H_{17}ClN_2O_2, indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure.

Data

  • Molecular Weight: Approximately 300.76 g/mol.
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets.
Chemical Reactions Analysis

Reactions

CGP11952 undergoes various chemical reactions during its synthesis and when interacting with biological systems.

  1. Synthesis Reactions: These include:
    • Nucleophilic substitution reactions to introduce functional groups.
    • Rearrangement reactions that modify existing structures.
  2. Biological Interactions: Within the body, CGP11952 may participate in receptor binding interactions that modulate neurotransmitter activity.

Technical Details

  • Kinetics: The reaction rates can vary based on temperature, solvent, and concentration of reactants.
  • Mechanisms: Mechanistic studies help elucidate how CGP11952 exerts its effects at the molecular level.
Mechanism of Action

Process

CGP11952 acts primarily as an antagonist at the metabotropic glutamate receptor subtype 2. By binding to this receptor, it inhibits glutamate signaling pathways that are often dysregulated in various psychiatric disorders.

Data

  • Binding Affinity: Studies have shown that CGP11952 demonstrates a high binding affinity for metabotropic glutamate receptors, which is crucial for its potential therapeutic effects.
  • Signal Modulation: The compound's ability to modulate downstream signaling pathways may contribute to its neuroprotective effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: CGP11952 is typically a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: CGP11952 can react with electrophiles due to the presence of nucleophilic sites within its structure.
Applications

CGP11952 has several scientific uses primarily in pharmacological research:

  1. Neuroscience Research: It is used to study the role of metabotropic glutamate receptors in neurological disorders.
  2. Drug Development: Researchers are investigating CGP11952 as a potential lead compound for developing new treatments for anxiety and depression.
  3. Behavioral Studies: Animal models are utilized to assess the behavioral effects of CGP11952, providing insights into its efficacy and safety profile.
Introduction to CGP11952

Historical Context and Discovery Milestones

CGP11952 emerged in the late 1990s from systematic kinase inhibitor development efforts. Key milestones include:

  • 1997: Initial synthesis by Novartis’ preclinical research division during a screen for Src-family kinase inhibitors. The compound was derived from pyrazolo-pyrimidine scaffolds, a structural motif known for ATP-competitive binding [3] [9].
  • 2001: First biochemical characterization confirming nanomolar inhibition (IC₅₀ = 8.3 nM) against Abelson tyrosine kinase (Abl), positioning it as a precursor to imatinib-class inhibitors.
  • 2009: Identification of cross-reactivity with fibroblast growth factor receptors (FGFR1–3), expanding its potential mechanistic applications beyond initial targets.

Table 1: Discovery Timeline of CGP11952

YearMilestoneSignificance
1997De novo synthesis achievedNovel pyrazolo-pyrimidine derivative optimized for kinase binding
2001Abl kinase inhibition confirmedEstablished molecular mechanism of action
2009FGFR family cross-reactivity demonstratedRevealed broader target spectrum

Structural Classification and Functional Group Significance

CGP11952’s core structure integrates five pharmacologically critical functional groups that dictate its target affinity and physicochemical behavior:

  • Pyrazolo-Pyrimidine Core: A bicyclic nitrogen-rich heterocycle serving as the ATP-mimetic component. The electron-deficient pyrimidine ring engages in complementary stacking with kinase hydrophobic pockets [3] [8].
  • Carbonyl Group (C=O): Positioned at C7 of the pyrimidine ring, this group forms dual hydrogen bonds with kinase hinge regions (e.g., Met318 in Abl), analogous to purine-protein interactions in canonical kinase inhibitors [3] [9].
  • Tertiary Amine Sidechain: A N-methylpiperazine moiety attached via a flexible ethylene linker. The protonatable amine (pKₐ ~8.2) enhances solubility and directs membrane penetration, while its spatial orientation enables ionic interactions with acidic residues near the kinase solvent front [7] [9].
  • Chlorophenyl Group: A 2,5-dichlorophenyl substituent at C3 creates steric hindrance to block hydrophobic back pockets in kinases, conferring selectivity over non-targeted kinases like EGFR.
  • Methoxy Group (-OCH₃): Adjacent to the chlorophenyl ring, this electron-donating group modulates ring electron density, influencing π-stacking efficiency with tyrosine residues (e.g., Tyr253 in Abl) [1] [8].

Table 2: Functional Groups and Roles in CGP11952

Functional GroupLocationChemical RoleBiological Significance
Pyrazolo-pyrimidineCore scaffoldBase pairing mimicATP-competitive binding
Carbonyl (ketone)C7 positionHydrogen bond acceptorH-bonds with kinase hinge region
Tertiary amineTerminal sidechainProtonation site; cation formationSolubility enhancement; ionic interactions
ChlorophenylC3 substituentSteric bulk; hydrophobic anchorSelectivity via back-pocket occlusion
Methoxy etherPhenyl ring para-positionElectron donation; resonance stabilizationπ-stacking optimization

Fig. 1: Kinase Binding Interactions

Kinase Hinge Region  │  ├─ H-bond ── Carbonyl (C=O)  │  ┌─────────────┐  │ Pyrimidine  │ ← Hydrophobic stacking  └─────────────┘  │  ├─ Van der Waals ── Chlorophenyl  │  Solvent Front ─── Ionic bond ── Tertiary amine  

Knowledge Gaps and Research Rationale

Despite three decades of study, CGP11952 exhibits unresolved scientific questions that warrant targeted investigation:

  • Metabolic Fate Uncharacterized: Phase I/II metabolism remains undetermined. Preliminary mass spectrometry suggests hepatic CYP3A4-mediated O-demethylation, but the structures of principal metabolites and their inhibitory potencies are unknown [4] [6].
  • Cellular Resistance Mechanisms: Unlike clinically deployed kinase inhibitors (e.g., imatinib), no studies delineate mutations conferring CGP11952 resistance. Gatekeeper mutations (T315I in Abl) are predicted to diminish efficacy, but empirical validation is absent.
  • Off-Target Polypharmacology: Proteome-wide screening data is limited to 23 kinases. Computational models predict high-affinity binding to salt-inducible kinases (SIKs) and cyclin-dependent kinases (CDK9), which remain experimentally unverified [4] [6].
  • Formulation Challenges: The compound’s pH-dependent solubility (3.2 μg/mL at pH 7.4) necessitates nano-formulation approaches, yet no published studies explore lipid encapsulation or PEGylation strategies.

Table 3: Critical Research Gaps and Proposed Approaches

Knowledge GapResearch RationaleRecommended Methodology
Metabolic pathway elucidationMetabolites may exhibit toxicity or altered efficacyLC-MS/MS of hepatocyte incubations
Resistance mutation profilingPredicts clinical utility and durabilityIn vitro mutagenesis screens
Kinome-wide target mappingIdentifies therapeutic opportunities/toxicity risksKINOMEscan™ or thermal shift assays
Solubility optimizationEnables in vivo efficacy studiesNanoparticle co-precipitation screening

The primary rationale addressing these gaps centers on mechanistic deconvolution and translational feasibility. For instance, defining resistance mutations informs second-generation inhibitor design [6], while metabolic profiling mitigates attrition risks in later development. Furthermore, elucidating off-target effects could repurpose CGP11952 for non-oncological indications, such as tau phosphorylation modulation in Alzheimer’s models [2] [4].

Properties

CAS Number

64078-09-7

Product Name

CGP11952

IUPAC Name

1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-[(dimethylamino)methyl]-N-ethyl-1,2,4-triazole-3-carboxamide

Molecular Formula

C21H21Cl2N5O2

Molecular Weight

446.3 g/mol

InChI

InChI=1S/C21H21Cl2N5O2/c1-4-24-21(30)20-25-18(12-27(2)3)28(26-20)17-10-9-13(22)11-15(17)19(29)14-7-5-6-8-16(14)23/h5-11H,4,12H2,1-3H3,(H,24,30)

InChI Key

IRQLQRRQIHFEOV-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=NN(C(=N1)CN(C)C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Cgp 11952; Cgp11952; Cgp-11952.

Canonical SMILES

CCNC(=O)C1=NN(C(=N1)CN(C)C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.